molecular formula C10H16NO3PS B12797949 1-Amino-3-(benzylthio)propylphosphonic acid CAS No. 77275-38-8

1-Amino-3-(benzylthio)propylphosphonic acid

Katalognummer: B12797949
CAS-Nummer: 77275-38-8
Molekulargewicht: 261.28 g/mol
InChI-Schlüssel: AAOSGFZMVDFXOX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-(benzylthio)propylphosphonic acid is an organophosphorus compound with the molecular formula C10H16NO3PS This compound is characterized by the presence of an amino group, a benzylthio group, and a phosphonic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(benzylthio)propylphosphonic acid typically involves the interaction of racemic 1-amino-3-(methylthio)propylphosphinic acid with benzylthiol. This reaction is catalyzed by pyridoxal-5’-phosphate-dependent L-methionine-γ-lyase, resulting in the formation of the desired compound . The reaction conditions are carefully controlled to ensure the desired stereochemistry and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-3-(benzylthio)propylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phosphonic acid moiety to phosphine derivatives.

    Substitution: The amino and benzylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted derivatives depending on the reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Amino-3-(benzylthio)propylphosphonic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Amino-3-(benzylthio)propylphosphonic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

  • 1-Amino-3-(methylthio)propylphosphinic acid
  • 1-Amino-3-(phenylthio)propylphosphonic acid
  • 1-Amino-3-(ethylthio)propylphosphonic acid

Uniqueness: 1-Amino-3-(benzylthio)propylphosphonic acid is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific enzymes and molecular targets, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

77275-38-8

Molekularformel

C10H16NO3PS

Molekulargewicht

261.28 g/mol

IUPAC-Name

(1-amino-3-benzylsulfanylpropyl)phosphonic acid

InChI

InChI=1S/C10H16NO3PS/c11-10(15(12,13)14)6-7-16-8-9-4-2-1-3-5-9/h1-5,10H,6-8,11H2,(H2,12,13,14)

InChI-Schlüssel

AAOSGFZMVDFXOX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CSCCC(N)P(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.